

Application Notes and Protocols: Catalytic Reactions of 3-Amino-4-methoxybenzonitrile

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

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This document provides detailed application notes and protocols for various catalytic reactions involving **3-Amino-4-methoxybenzonitrile**. This versatile building block, featuring amino, methoxy, and nitrile functional groups, serves as a key intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds with significant potential in medicinal chemistry and materials science.

Overview of Catalytic Transformations

3-Amino-4-methoxybenzonitrile is amenable to a variety of transition-metal-catalyzed cross-coupling and cyclization reactions. The presence of the amino group and the aromatic ring allows for functionalization through reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically requiring prior halogenation of the aromatic ring. Furthermore, the amino and nitrile functionalities can participate in catalytic cyclization reactions to construct heterocyclic scaffolds like quinazolines and quinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forging new carbon-carbon and carbon-nitrogen bonds on the **3-Amino-4-methoxybenzonitrile** scaffold. For these reactions to occur, the aromatic ring is typically functionalized with a halide (e.g., Br, I) to serve as the electrophilic partner.

Suzuki-Miyaura Coupling

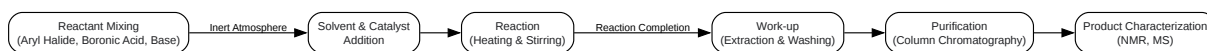
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halogenated **3-Amino-4-methoxybenzonitrile** derivative and an organoboron compound. This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Entry	Aryl Halide Substrate	Boron Acid/Ester	Palladium Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	3-Bromo-4-amino-5-methoxybenzonitrile	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	-	K ₂ CO ₃	Toluene/H ₂ O	100	>90
2	3-Iodo-4-amino-5-methoxybenzonitrile	4-Methylphenylboronic acid	PdCl ₂ (dppf) (2)	-	Cs ₂ CO ₃	1,4-Dioxane	80	~95
3	3-Bromo-4-amino-5-methoxybenzonitrile	Pyridin-3-ylboronic acid	Pd ₂ (dba) ₃ (1.5)	SPhos (3)	K ₃ PO ₄	Toluene	110	85-95

Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated **3-Amino-4-methoxybenzonitrile** derivative (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
- **Solvent and Catalyst Addition:** Add the degassed solvent, followed by the palladium catalyst and ligand (if required).
- **Reaction Execution:** Heat the reaction mixture to the specified temperature and stir for the required time (typically monitored by TLC or LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



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Standard workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

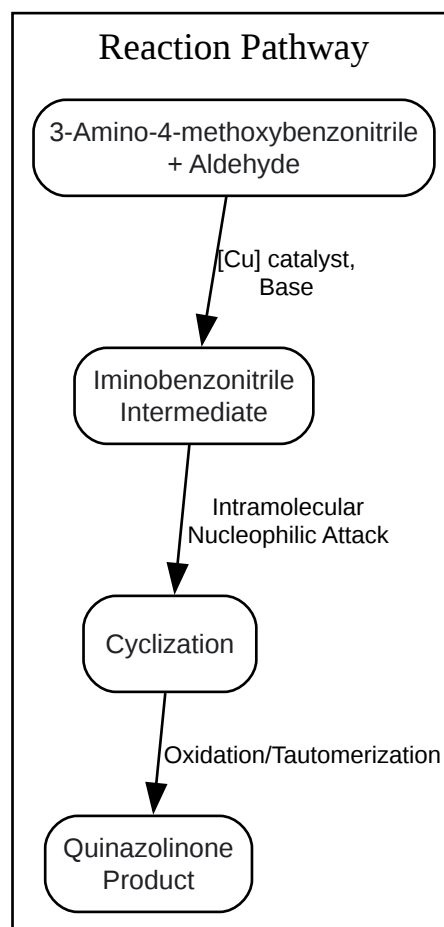
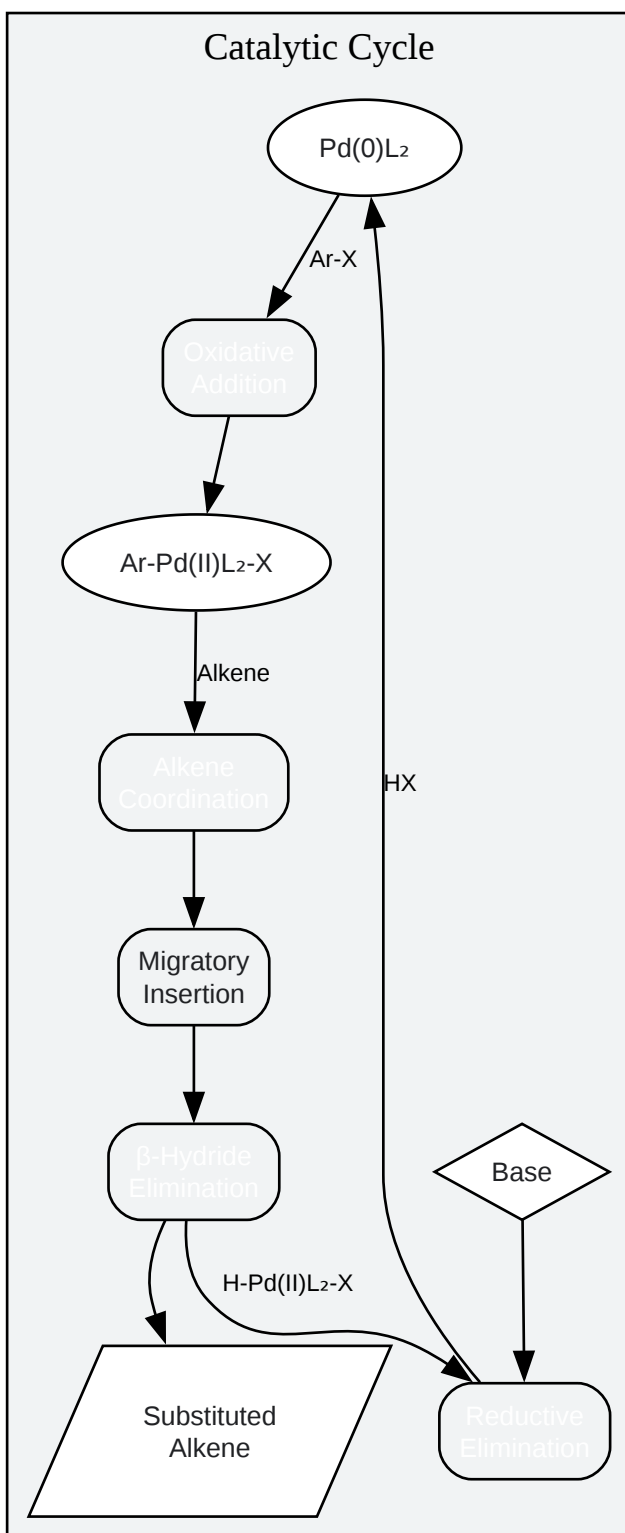
The Heck reaction facilitates the coupling of a halogenated **3-Amino-4-methoxybenzonitrile** with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base.^[1]

Table 2: General Conditions for Heck Reaction of Aryl Halides

Entry	Aryl Halide Substrate	Alkene	Palladium Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	3-Iodo-4-amino-5-methoxybenzonitrile	n-Butyl acrylate	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	Et ₃ N	DMF	100	80-90
2	3-Bromo-4-amino-5-methoxybenzonitrile	Styrene	PdCl ₂ (PPh ₃) ₂ (3)	-	NaOAc	DMA	120	75-85

Experimental Protocol: Heck Reaction

- **Reaction Setup:** To a pressure-rated vial, add the halogenated **3-Amino-4-methoxybenzonitrile** derivative (1.0 eq), the alkene (1.5 eq), the palladium catalyst, the ligand (if necessary), and the base (1.5-2.0 eq).
- **Solvent Addition:** Add the degassed solvent.
- **Reaction Execution:** Seal the vial and heat the mixture to the specified temperature with stirring for the designated time.
- **Work-up:** After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
- **Purification:** Concentrate the filtrate and purify the residue by column chromatography.



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References

- 1. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]
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